molecular formula C28H29N3O5 B504319 METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-[4-(BENZYLOXY)BENZAMIDO]BENZOATE

METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-[4-(BENZYLOXY)BENZAMIDO]BENZOATE

Katalognummer: B504319
Molekulargewicht: 487.5g/mol
InChI-Schlüssel: ZDISGLVUKYRWCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-[4-(BENZYLOXY)BENZAMIDO]BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a benzyloxy group, and a benzoate ester, making it a versatile molecule for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-[4-(BENZYLOXY)BENZAMIDO]BENZOATE typically involves multiple steps, including the formation of the piperazine ring, the introduction of the benzyloxy group, and the esterification of the benzoate. Common reagents used in these reactions include acetyl chloride, piperazine, and benzoic acid derivatives. The reaction conditions often involve refluxing in organic solvents such as dichloromethane or ethanol, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-[4-(BENZYLOXY)BENZAMIDO]BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzyloxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazines or benzoates.

Wissenschaftliche Forschungsanwendungen

METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-[4-(BENZYLOXY)BENZAMIDO]BENZOATE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-[4-(BENZYLOXY)BENZAMIDO]BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and benzyloxy group play crucial roles in binding to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 4-{[(4-phenyl-1-piperazinyl)acetyl]amino}benzoate
  • 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid

Uniqueness

METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-[4-(BENZYLOXY)BENZAMIDO]BENZOATE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C28H29N3O5

Molekulargewicht

487.5g/mol

IUPAC-Name

methyl 4-(4-acetylpiperazin-1-yl)-3-[(4-phenylmethoxybenzoyl)amino]benzoate

InChI

InChI=1S/C28H29N3O5/c1-20(32)30-14-16-31(17-15-30)26-13-10-23(28(34)35-2)18-25(26)29-27(33)22-8-11-24(12-9-22)36-19-21-6-4-3-5-7-21/h3-13,18H,14-17,19H2,1-2H3,(H,29,33)

InChI-Schlüssel

ZDISGLVUKYRWCJ-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4

Kanonische SMILES

CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.